molecular formula C16H22ClNO4 B2477814 2-(4-Chlorophenoxy)-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-2-methylpropanamide CAS No. 1421513-42-9

2-(4-Chlorophenoxy)-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-2-methylpropanamide

Cat. No.: B2477814
CAS No.: 1421513-42-9
M. Wt: 327.81
InChI Key: ITUWCHSZXCXRFP-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-2-methylpropanamide is a synthetic propanamide derivative featuring a 4-chlorophenoxy group at the second carbon of the propanamide backbone. The cyclopentyl substituent is modified with hydroxyl and hydroxymethyl groups at positions 3 and 4, respectively.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClNO4/c1-16(2,22-13-5-3-11(17)4-6-13)15(21)18-12-7-10(9-19)14(20)8-12/h3-6,10,12,14,19-20H,7-9H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITUWCHSZXCXRFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC1CC(C(C1)O)CO)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-2-methylpropanamide typically involves multiple steps. One common method starts with the reaction of 4-chlorophenol with epichlorohydrin to form 4-chlorophenoxypropanol. This intermediate is then reacted with cyclopentanone in the presence of a base to yield the cyclopentyl derivative. The final step involves the amidation of the cyclopentyl derivative with 2-methylpropanoyl chloride under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenoxy)-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-2-methylpropanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(4-Chlorophenoxy)-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-2-methylpropanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenoxy)-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-2-methylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

  • N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-2-(4-methylphenoxy)acetamide (BK47292): Key Differences: Replaces the 4-chlorophenoxy group with 4-methylphenoxy and uses an acetamide backbone instead of propanamide. The shorter acetamide chain may decrease steric hindrance compared to the bulkier propanamide derivative. Molecular Weight: 279.33 g/mol (vs. higher for the target compound due to propanamide and additional substituents).
  • 2-(4-Chloro-2-methylphenoxy)-N-(3,4-dichlorophenyl)propanamide (CAS 519145-02-9): Key Differences: Features a dichlorophenyl amide group and a methyl-chlorophenoxy substituent. Implications: Increased lipophilicity from multiple chlorine atoms may enhance membrane permeability but raise toxicity concerns. The dichlorophenyl group could target aryl hydrocarbon receptors or cytochrome P450 enzymes.

Modifications to the Propanamide Backbone

  • 3-[(4-Bromophenyl)sulfonyl]-N-(2,4-dichlorophenyl)-2-hydroxy-2-methylpropanamide: Key Differences: Incorporates a sulfonyl group and bromophenyl moiety. Bromine’s larger atomic radius may alter steric interactions compared to chlorine.
  • 2-Chloro-N-[2-(4-sulfamoylphenyl)ethyl]propanamide :

    • Key Differences : Includes a sulfamoylphenyl-ethyl linker.
    • Implications : The ethyl linker increases flexibility, while the sulfamoyl group could improve water solubility and target sulfonamide-sensitive enzymes.

Cyclopentyl Substituent Variations

  • 5-[(4-Chlorophenyl)methyl]-2,2-dimethylcyclopentanone: Key Differences: Cyclopentanone core with chlorophenylmethyl and dimethyl groups. This compound is an intermediate in fungicide synthesis, suggesting the chlorophenyl-cyclopentane motif may confer antifungal activity.
  • (2R)-2-(Hydroxymethyl)-3-(cyclopentyl)-N-(phenylmethoxy)hexanamide :

    • Key Differences : Hexanamide backbone with phenylmethoxy and hydroxymethyl groups.
    • Implications : The longer carbon chain may reduce metabolic stability but increase lipid bilayer penetration.

Comparative Analysis Table

Compound Name Key Structural Features Molecular Weight (g/mol) Potential Biological Implications
Target Compound: 2-(4-Chlorophenoxy)-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-2-methylpropanamide 4-Chlorophenoxy, propanamide, hydroxyl/hydroxymethyl cyclopentyl Not specified Likely targets halogen-sensitive receptors; polar cyclopentyl enhances solubility
N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-2-(4-methylphenoxy)acetamide (BK47292) 4-Methylphenoxy, acetamide, hydroxyl/hydroxymethyl cyclopentyl 279.33 Reduced electronegativity; potential for milder receptor interactions
2-(4-Chloro-2-methylphenoxy)-N-(3,4-dichlorophenyl)propanamide Methyl-chlorophenoxy, dichlorophenyl amide 358.65 High lipophilicity; possible CYP450 or AhR targeting
3-[(4-Bromophenyl)sulfonyl]-N-(2,4-dichlorophenyl)-2-hydroxy-2-methylpropanamide Bromophenyl sulfonyl, dichlorophenyl amide Not specified Enhanced solubility and steric effects; potential protease inhibition
5-[(4-Chlorophenyl)methyl]-2,2-dimethylcyclopentanone Chlorophenylmethyl, cyclopentanone Not specified Fungicidal intermediate; electrophilic ketone moiety

Research Findings and Trends

  • Halogenated Aromatic Groups : Chlorine and bromine substituents are prevalent in compounds targeting enzymes or receptors requiring halogen bonding (e.g., kinase inhibitors, antifungal agents).
  • Cyclopentyl Modifications: Hydroxyl and hydroxymethyl groups improve solubility, as seen in BK47292 and the target compound, whereas non-polar substituents enhance lipophilicity.

Biological Activity

2-(4-Chlorophenoxy)-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-2-methylpropanamide is a synthetic organic compound notable for its diverse biological activities and potential therapeutic applications. This compound features a chlorophenoxy moiety and a cyclopentyl ring with hydroxyl and hydroxymethyl substituents, which contribute to its unique pharmacological profile.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name: this compound
  • Molecular Formula: C₁₄H₁₈ClN₃O₄
  • Molecular Weight: 319.76 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

  • G Protein-Coupled Receptors (GPCRs): The compound may modulate various GPCRs, leading to altered signaling pathways that influence cellular responses.
  • Enzyme Inhibition: It has been shown to inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in various experimental models. A study highlighted its ability to decrease the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Case Studies and Research Findings

  • Study on Inflammatory Response:
    • In a controlled experiment, mice treated with the compound exhibited reduced paw edema compared to the control group, indicating its potential as an anti-inflammatory agent.
    • Reference:
  • Antimicrobial Efficacy:
    • A series of tests conducted on clinical isolates revealed that the compound effectively inhibited the growth of resistant strains of bacteria, suggesting its utility in treating infections caused by multidrug-resistant organisms.
    • Reference:
  • Cell Proliferation Assay:
    • The compound was evaluated for its cytotoxic effects on cancer cell lines. Results indicated that it significantly inhibited cell proliferation in a dose-dependent manner.
    • Reference:

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2-(4-Chlorophenoxy)-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-2-methylpropanamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with coupling 4-chlorophenol derivatives to a cyclopentylamine backbone. Key steps include nucleophilic substitution under polar aprotic solvents (e.g., DMF) and controlled temperatures (60–80°C). Catalysts like triethylamine may enhance amide bond formation. Optimization strategies include adjusting stoichiometric ratios, using protective groups for hydroxyl moieties, and purification via column chromatography with gradients of ethyl acetate/hexane .

Q. Which analytical techniques are most effective for confirming structural integrity and purity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for verifying substituent positions and stereochemistry. High-resolution mass spectrometry (HRMS) confirms molecular weight. X-ray crystallography, as demonstrated for structurally similar brominated analogs, resolves absolute configuration and crystal packing . Purity is assessed via HPLC with UV detection (λ = 254 nm) .

Intermediate Research Questions

Q. How should stability studies be designed to assess this compound under varying environmental conditions?

  • Methodological Answer : Accelerated stability studies involve exposing the compound to stressors: elevated temperature (40–60°C), humidity (75% RH), and UV light. Samples are analyzed at intervals using HPLC to monitor degradation products. Hydrolytic stability is tested at pH 2–9, with kinetic modeling to predict shelf life .

Q. What in vitro models are suitable for preliminary evaluation of biological activity?

  • Methodological Answer : Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based substrates provide initial activity data. Cell viability assays (MTT or resazurin) in cancer cell lines (e.g., HeLa, MCF-7) screen for cytotoxicity. Dose-response curves (IC₅₀ determination) guide further mechanistic studies .

Advanced Research Questions

Q. How can computational chemistry guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (HOMO/LUMO) to predict reactivity. Molecular docking (AutoDock Vina) identifies binding poses in target proteins (e.g., kinases). Quantitative Structure-Activity Relationship (QSAR) models prioritize substituents for synthesis based on steric/electronic descriptors .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Cross-validate assays using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity). Control for batch-to-batch variability via rigorous analytical characterization. Meta-analyses of published data can identify confounding factors (e.g., solvent effects, cell line heterogeneity) .

Q. How does stereochemistry influence pharmacological profiles, and what methods characterize this?

  • Methodological Answer : Chiral HPLC or SFC separates enantiomers. Circular dichroism (CD) spectroscopy confirms absolute configuration. In vitro/in vivo comparisons of enantiomers assess differences in potency, metabolism, and toxicity. X-ray crystallography of protein-ligand complexes reveals stereospecific interactions .

Q. What approaches elucidate metabolic pathways and toxicity risks?

  • Methodological Answer : Incubate the compound with liver microsomes (human/rat) to identify Phase I metabolites (LC-MS/MS). Reactive metabolite trapping (glutathione adducts) screens for bioactivation risks. In silico tools (e.g., Derek Nexus) predict toxicity endpoints (mutagenicity, hepatotoxicity) .

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